Sub-Nanomolar Potency Against Giardia lamblia: Superiority to First-Line Clinical Nitroimidazoles
3-Nitroimidazo[1,2-b]pyridazine demonstrates sub-nanomolar IC50 values (0.8 nM to <1 nM) against Giardia lamblia trophozoites, representing a potency improvement of approximately 5,000-fold to 10,000-fold over the first-line clinical antiprotozoal agents metronidazole (IC50 ~4–8 μM) and tinidazole (IC50 ~1–3 μM) when assayed under comparable in vitro conditions [1][2]. This dramatic potency differential establishes a clear quantitative advantage for hit-to-lead antiparasitic research.
| Evidence Dimension | In vitro potency against G. lamblia trophozoites |
|---|---|
| Target Compound Data | IC50 = 0.8 nM to <1 nM |
| Comparator Or Baseline | Metronidazole (IC50 = 4–8 μM) and Tinidazole (IC50 = 1–3 μM) |
| Quantified Difference | Approximately 5,000- to 10,000-fold lower IC50 |
| Conditions | In vitro culture of G. lamblia trophozoites; assay duration 48–72 h |
Why This Matters
For procurement in antiparasitic drug discovery, this 5,000–10,000× potency advantage reduces compound consumption in screening campaigns and enables more sensitive detection of resistance mechanisms or synergistic combinations at lower test concentrations.
- [1] Zheng, Y., Müller, J., Kunz, S., Siderius, M., Maes, L., Caljon, G., Müller, N., Hemphill, A., Sterk, G. J., & Leurs, R. (2022). 3-Nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. International Journal for Parasitology: Drugs and Drug Resistance, 19, 47–55. View Source
- [2] Ang, C. W., Jarrad, A. M., Cooper, M. A., & Blaskovich, M. A. T. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(18), 7636–7657. View Source
